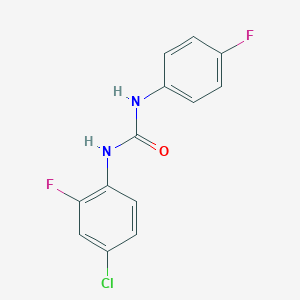

N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF). This compound selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water across cell membranes. CFTRinh-172 has been shown to improve CFTR function in vitro and in vivo, making it a promising candidate for the development of new CF therapies.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea selectively targets the CFTR protein, which is responsible for regulating the movement of salt and water across cell membranes. CFTR is a chloride channel that is activated by cyclic AMP (cAMP) and is critical for maintaining the proper balance of salt and water in the lungs and other organs. N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea binds to a specific site on the CFTR protein, known as the CFTR-inhibitory binding site (CIBS), and blocks chloride ion transport through the channel. This results in an increase in the amount of salt and water on the surface of the airway epithelium, which can help to improve lung function in CF patients.

Biochemical and Physiological Effects

N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has been shown to improve CFTR function in vitro and in vivo, leading to an increase in chloride ion transport and a reduction in mucus viscosity. In animal models of CF, N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has been shown to improve lung function, reduce inflammation, and decrease bacterial load. N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has also been shown to have effects on other ion channels and transporters, including the epithelial sodium channel (ENaC) and the multidrug resistance protein 1 (MDR1).

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has several advantages for use in lab experiments, including its high degree of purity and selectivity for the CFTR protein. However, there are also some limitations to its use, including its potential for off-target effects on other ion channels and transporters, and the need for careful dosing and monitoring to avoid toxicity.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea and related compounds. One area of focus is the development of more potent and selective CFTR inhibitors, with the goal of improving CFTR function and reducing mucus viscosity in CF patients. Another area of interest is the use of CFTR inhibitors in combination with other therapies, such as antibiotics and anti-inflammatory drugs, to improve outcomes in CF patients. Finally, there is ongoing research on the use of CFTR inhibitors in other diseases, such as secretory diarrhea and polycystic kidney disease, where CFTR dysfunction is also a factor.

Synthesis Methods

N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea can be synthesized using a variety of methods, including the reaction of 4-chloro-2-fluoroaniline with 4-fluorobenzoyl isocyanate in the presence of a base such as triethylamine. This reaction yields N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea as a white solid with a high degree of purity. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed coupling reactions and the use of a one-pot procedure involving the reaction of 4-chloro-2-fluoroaniline with 4-fluorobenzoyl chloride in the presence of a base and a catalyst.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in treating CF. CF is a genetic disease that affects the lungs, pancreas, and other organs, causing a buildup of thick, sticky mucus that can lead to chronic infections and other complications. N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has been shown to improve CFTR function in vitro and in vivo, making it a promising candidate for the development of new CF therapies. In addition to its potential use in treating CF, N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has also been studied for its effects on other ion channels and transporters, including the epithelial sodium channel (ENaC) and the multidrug resistance protein 1 (MDR1).

properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2N2O/c14-8-1-6-12(11(16)7-8)18-13(19)17-10-4-2-9(15)3-5-10/h1-7H,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUASEMXLSAGAQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(1-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5303557.png)

![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5303564.png)

![1-[1-({6-[butyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5303568.png)

![allyl 2-[3-benzoyl-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5303572.png)

![N-(2-phenylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5303578.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5303582.png)

![3-{2-[(2-fluoroethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303586.png)

![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5303612.png)

![3-[4-(allyloxy)phenyl]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5303621.png)

![1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303628.png)

![N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5303631.png)

![N-{3-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5303634.png)

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)

![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)